N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 480424-93-9) is a boronic ester-containing acetamide derivative with a phenyl core substituted at the 3-position with a dioxaborolane group and at the 4-position with a methyl group. The compound is synthesized via iridium-catalyzed C-H borylation of acetanilide derivatives, followed by purification using silica chromatography . Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in oncology and CNS-targeted therapies .
Properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-7-8-12(17-11(2)18)9-13(10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGDFRZNKWEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the borylation of an appropriate aromatic precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced boronic esters.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology:
- Investigated for its potential use in the development of boron-containing drugs and as a probe in biological systems.
Medicine:
- Potential applications in drug delivery systems and as a component in therapeutic agents.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. This interaction is crucial in catalytic processes and in the formation of complex molecular architectures .
Comparison with Similar Compounds
Substituent Position and Borylation Efficiency
The position of the dioxaborolane group on the phenyl ring significantly impacts synthetic yields and regioselectivity:
- Para-substituted analogs: N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1201645-46-6) is synthesized in 93% yield using THF as the solvent and [Ir(COD)OMe]₂ as the catalyst .
Meta-substituted analogs :
Ortho-substituted analogs :
Halogenated Derivatives
Halogen substituents modulate electronic properties and reactivity:
Heterocyclic and Functional Group Modifications
N-Heterocyclic analogs :
- 2-(1H-Imidazol-1-yl)-N-(3-(dioxaborolan-2-yl)phenyl)acetamide (CAS: 2246597-84-0) introduces an imidazole ring, enhancing π-π stacking interactions in enzyme binding (purity: ≥98%, HPLC) .
- Benzo[c][1,2,5]oxadiazole derivatives (e.g., compound 13 in ) replace the acetamide with a nitro-substituted oxadiazole, shifting electronic density and improving hypoxia-targeting activity .
Biphenyl analogs :
Data Table: Key Structural Analogs and Properties
Biological Activity
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dioxaborolane moiety which is known to enhance biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of approximately 348.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor for various enzymes and receptors involved in cancer progression and metastasis.
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical in tumor invasion and metastasis. This inhibition can lead to reduced tumor growth and spread in preclinical models .
- Cell Proliferation : In vitro studies have demonstrated that the compound can significantly inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for these effects range from 0.126 μM to 12.91 μM depending on the cell type .
- Apoptosis Induction : Further studies indicate that treatment with this compound can induce apoptosis in cancer cells by increasing caspase levels, which are crucial for the apoptotic process .
Table 1: Summary of Biological Activity Studies
Notable Findings
- In Vivo Efficacy : In animal models, the compound demonstrated significant inhibition of lung metastasis in TNBC models when administered over a period of 30 days . This highlights its potential as a therapeutic agent in preventing cancer spread.
- Selectivity Index : The compound exhibited a favorable selectivity index against cancer cells compared to normal cells, indicating a lower toxicity profile which is crucial for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronate ester formation. For Suzuki coupling, the phenylacetamide precursor reacts with bis(pinacolato)diboron under palladium catalysis. Key variables include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Solvent : THF or dioxane at reflux (80–100°C).
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.
- Monitoring : Reaction progress tracked via TLC or HPLC .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | THF | 80 | 78 | 98% |
| Pd(PPh₃)₄ | Dioxane | 100 | 65 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : The acetamide NH proton appears as a singlet (~δ 2.1 ppm). The aromatic protons (δ 6.8–7.5 ppm) and pinacol boronate methyl groups (δ 1.3 ppm) are diagnostic .
- FT-IR : Stretching vibrations for B-O (1350–1310 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 329.2 (calculated: 329.24) .
Q. How does the boronate ester group influence solubility and stability in aqueous vs. organic solvents?
- Methodology : The pinacol boronate ester enhances solubility in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes slowly in water. Stability tests:
- Aqueous buffer (pH 7.4) : <5% decomposition after 24h.
- DMSO : Stable for >1 week at 4°C.
- Handling : Store under inert gas (N₂/Ar) at −20°C to prevent boronate oxidation .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in cross-coupling reactions, and how do they align with experimental data?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boron electronic environment. HOMO-LUMO gaps correlate with Suzuki coupling efficiency .
- Contradiction Analysis : Some studies report lower yields than predicted due to steric hindrance from the 4-methyl group. Validation via X-ray crystallography (e.g., dihedral angles between aryl and boronate groups) resolves discrepancies .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Test across concentrations (1–100 µM) in cell lines (e.g., HEK293 vs. MCF-7).
- Mechanistic Profiling : Use flow cytometry to distinguish apoptosis (Annexin V) vs. necrosis (PI staining).
- Data Table :
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 12.3 | Apoptosis | |
| HEK293 | 45.7 | Necrosis |
Q. What strategies optimize the compound’s use in PROTACs (Proteolysis-Targeting Chimeras) given its boronate’s potential for target binding?
- Methodology :
- Linker Design : Attach via acetamide’s nitrogen to preserve boronate reactivity.
- Binding Assays : SPR or ITC to measure affinity for kinases (e.g., BTK) .
- Challenges : Boronate hydrolysis in physiological buffers requires PEG-based stabilizers .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
